6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole 6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Brand Name: Vulcanchem
CAS No.: 2098054-32-9
VCID: VC3145041
InChI: InChI=1S/C13H15N3/c1-2-7-15-8-9-16-13(15)10-12(14-16)11-5-3-4-6-11/h1,8-11H,3-7H2
SMILES: C#CCN1C=CN2C1=CC(=N2)C3CCCC3
Molecular Formula: C13H15N3
Molecular Weight: 213.28 g/mol

6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

CAS No.: 2098054-32-9

Cat. No.: VC3145041

Molecular Formula: C13H15N3

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole - 2098054-32-9

Specification

CAS No. 2098054-32-9
Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
IUPAC Name 6-cyclopentyl-1-prop-2-ynylimidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C13H15N3/c1-2-7-15-8-9-16-13(15)10-12(14-16)11-5-3-4-6-11/h1,8-11H,3-7H2
Standard InChI Key YBZFMZXFGYGMEB-UHFFFAOYSA-N
SMILES C#CCN1C=CN2C1=CC(=N2)C3CCCC3
Canonical SMILES C#CCN1C=CN2C1=CC(=N2)C3CCCC3

Introduction

Chemical Structure and Properties

6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is characterized by its bicyclic heterocyclic core structure with specific substituents. The compound possesses a fused imidazo[1,2-b]pyrazole scaffold with a cyclopentyl group at position 6 and a prop-2-yn-1-yl (propargyl) group at position 1. This chemical entity has the following fundamental properties:

PropertyValue
Chemical FormulaC₁₃H₁₅N₃
Molecular Weight213.28 g/mol
CAS Number2098054-32-9
SMILES NotationC#CCn1ccn2nc(C3CCCC3)cc12

The compound's structural arrangement gives it distinct physical and chemical characteristics. The imidazo[1,2-b]pyrazole core provides a rigid, planar framework, while the cyclopentyl group contributes lipophilicity and the propargyl group introduces a reactive triple bond for potential functionalization .

The Imidazo[1,2-b]pyrazole Scaffold

The imidazo[1,2-b]pyrazole scaffold that forms the core of this compound has garnered significant interest in pharmaceutical research. Recent studies have identified this scaffold as a potentially valuable non-classical isostere of indole, an important heterocyclic system present in numerous bioactive compounds and approved drugs. The replacement of indole with imidazo[1,2-b]pyrazole in pharmaceutical compounds has demonstrated improved properties, particularly enhanced solubility in aqueous media, which is crucial for drug bioavailability and efficacy .

The scaffold's nitrogen-rich heterocyclic structure creates unique electronic distribution and hydrogen-bonding capabilities that distinguish it from traditional indole systems. These characteristics potentially allow for novel interactions with biological targets, opening new avenues in drug discovery research. Additionally, the imidazo[1,2-b]pyrazole structure provides multiple sites for selective functionalization, enabling the creation of diverse chemical libraries for biological screening .

Synthetic Approaches and Functionalization

Propargyl Group Functionalization

The prop-2-yn-1-yl group at position 1 represents a significant synthetic handle for further derivatization. This terminal alkyne can participate in numerous transformations:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions

  • Sonogashira cross-coupling with aryl or vinyl halides

  • Hydration or hydrometalation reactions

  • Cyclization processes to form complex heterocyclic systems

These transformations expand the chemical space accessible from this single scaffold, potentially leading to diverse compound libraries with varied biological activities and physicochemical properties.

Structural Comparison with Related Compounds

Comparison with Cyclopropyl Analogue

A structurally related compound, 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, shares several structural features with our target compound but differs in critical aspects:

Feature6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Position 6 substituentCyclopentyl (5-membered ring)Cyclopropyl (3-membered ring)
Position 7 substituentHydrogenCyano group (-C≡N)
Molecular Weight213.28 g/mol210.23 g/mol
Molecular FormulaC₁₃H₁₅N₃C₁₂H₁₀N₄

These structural differences likely impart distinct biological and physicochemical properties. The cyclopentyl group in our target compound provides greater conformational flexibility and lipophilicity compared to the more rigid and strained cyclopropyl group. The absence of the electron-withdrawing cyano group at position 7 also results in different electronic properties .

Other Structural Variants

The imidazo[1,2-b]pyrazole scaffold has been incorporated into various other derivatives, including:

  • 2-(6-Cyclopropyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine hydrochloride, which features an ethylamine substituent instead of the propargyl group

  • 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole, which shares the cyclopentyl group but at position 1 instead of position 6

These structural variants demonstrate the versatility of the imidazo[1,2-b]pyrazole scaffold and its amenability to diverse substitution patterns, expanding the potential applications of this class of compounds.

Research Challenges and Future Directions

Synthesis Optimization

One of the primary challenges in researching 6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is developing efficient and scalable synthetic routes. Future research could focus on optimizing reaction conditions, exploring green chemistry approaches, and developing one-pot methodologies to streamline the synthesis process.

Biological Activity Profiling

Comprehensive biological screening of 6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole and its derivatives would provide valuable insights into their potential therapeutic applications. Structure-activity relationship studies could identify optimal substitution patterns for specific biological targets, guiding further medicinal chemistry efforts.

Structure-Property Relationships

Investigating the relationship between structural modifications and physicochemical properties would enhance our understanding of this compound class. Specific areas of interest include:

  • How different substituents affect aqueous solubility

  • The impact of modifications on metabolic stability

  • Structure-based prediction of pharmacokinetic properties

  • Conformational analysis and its influence on biological activity

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